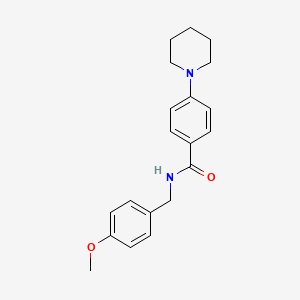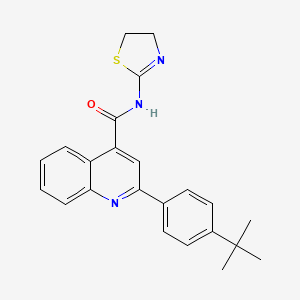
4-(2,5-dimethoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical compound 4-(2,5-dimethoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol represents a unique structure within the realm of organic chemistry, notable for its incorporation of triazole and thiophene rings. This compound is part of a broader class of triazoles known for their diverse chemical and physical properties, which have been extensively explored for various applications, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of triazole derivatives often involves the cyclization of thiosemicarbazides under basic conditions, leading to the formation of 1,2,4-triazole rings. For instance, the synthesis of related compounds has been demonstrated through the alkylation of triazole sodium salts with alkyl iodides, followed by acylation with acyl chlorides to introduce various substituents onto the triazole ring (Labanauskas et al., 2001).
Molecular Structure Analysis
The molecular structure of triazole derivatives, including the spatial arrangement and bonding patterns, can be elucidated using techniques like X-ray crystallography. Such analyses reveal the geometric configurations of the molecules, including dihedral angles and intermolecular interactions, which are crucial for understanding the compound's reactivity and properties (Wawrzycka-Gorczyca & Siwek, 2011).
Chemical Reactions and Properties
Triazole compounds engage in various chemical reactions, including N-acylation and S-alkylation, to yield derivatives with modified functional groups. These reactions are instrumental in diversifying the chemical properties and potential applications of triazole-based compounds. For example, the S-alkylation of triazole thiol with benzyl chloride under specific conditions illustrates the reactivity of the triazole ring towards electrophilic substitution (Ashry et al., 2006).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting point, and crystalline structure, are essential for determining their suitability for various applications. These properties are often influenced by the specific substituents on the triazole ring and the overall molecular geometry.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are determined by the functional groups present on the triazole core and its substituents. The interaction of triazole derivatives with metals to form complexes further highlights their chemical versatility and potential utility in catalysis and material science (Sancak et al., 2007).
Propiedades
IUPAC Name |
4-(2,5-dimethoxyphenyl)-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S2/c1-18-9-5-6-11(19-2)10(8-9)17-13(15-16-14(17)20)12-4-3-7-21-12/h3-8H,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVOKOPWUWDGJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=NNC2=S)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacrylamide](/img/structure/B4707700.png)
![N~2~-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B4707708.png)
![3-[4-(2,6-dimethylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4707716.png)


![4-(2,6-dichlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4707735.png)

![4-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-2-methyl-5-oxo-N-2-pyridinyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B4707765.png)
![methyl 4-{[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4707767.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-{2-[(2-fluorobenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4707775.png)
![2-methyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4707782.png)
![2-[2-(4-chlorophenyl)cyclopropyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4707787.png)

![1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]carbonyl}-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4707793.png)